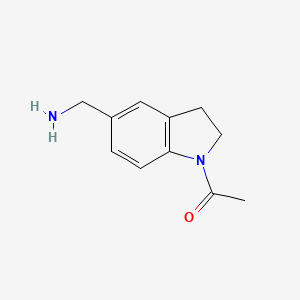

1-Acetyl-5-aminomethylindoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H14N2O |

|---|---|

Molecular Weight |

190.24 g/mol |

IUPAC Name |

1-[5-(aminomethyl)-2,3-dihydroindol-1-yl]ethanone |

InChI |

InChI=1S/C11H14N2O/c1-8(14)13-5-4-10-6-9(7-12)2-3-11(10)13/h2-3,6H,4-5,7,12H2,1H3 |

InChI Key |

WFCCZXGKNDKDIC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CCC2=C1C=CC(=C2)CN |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1 Acetyl 5 Aminomethylindoline

Diverse Synthetic Routes for 1-Acetyl-5-aminomethylindoline and Related Indoline (B122111) Compounds

The construction of the this compound molecule can be approached through various synthetic strategies. These strategies generally involve the initial formation of the indoline core, followed by or integrated with the functionalization at the N1 and C5 positions.

Strategies for Indoline Core Synthesis and Functionalization

The synthesis of the indoline core is a fundamental step and can be achieved through several methods, including the reduction of corresponding indoles or the cyclization of appropriately substituted aniline (B41778) derivatives. Palladium-catalyzed intramolecular C-H amination of β-arylethylamine substrates offers an efficient route to substituted indolines. These reactions often feature high efficiency, low catalyst loadings, and mild operating conditions. Both transition-metal-catalyzed and metal-free methods have been developed for the synthesis of functionalized indolines. For instance, a transition-metal-free, iodine-mediated oxidative intramolecular amination of anilines provides a pathway to indolines via the cleavage of unactivated (sp³)-C-H and N-H bonds.

Once the indoline core is established, functionalization can be achieved at various positions. The C5 position of the indoline ring can be targeted for functionalization through electrophilic aromatic substitution reactions. While direct aminomethylation can be challenging, alternative strategies involving the introduction of a precursor functional group at the C5 position, which is subsequently converted to the aminomethyl group, are often employed.

Acylation Procedures for N1-Position Derivatization

The introduction of the acetyl group at the N1 position of the indoline ring is a crucial step in the synthesis of the target compound. This N-acylation is typically achieved by treating the indoline with an acetylating agent. Common acetylating agents include acetyl chloride and acetic anhydride (B1165640). The reaction is often carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the acid byproduct.

The chemoselectivity of N-acylation over C-acylation is a key consideration, especially in indole (B1671886) chemistry where the C3 position is also nucleophilic. However, in the case of indolines, the nitrogen atom is more nucleophilic, favoring N-acylation.

| Acetylating Agent | Base | Typical Solvent |

| Acetyl chloride | Triethylamine, Pyridine | Dichloromethane, THF |

| Acetic anhydride | Pyridine, Sodium acetate | Acetic acid, Toluene |

Aminomethylation Approaches at C5-Position and Related Positions

Direct aminomethylation at the C5 position of 1-acetylindoline (B31821) can be explored using variants of the Mannich reaction. The Mannich reaction is a three-component condensation involving a substrate with an active hydrogen, formaldehyde, and a primary or secondary amine. In the context of 1-acetylindoline, the aromatic C5-H bond can act as the active hydrogen. However, the reactivity of the C5 position towards electrophilic substitution in N-acetylindoline needs to be considered.

Given the potential for challenges with direct aminomethylation, multi-step approaches are often more reliable. These can include:

Vilsmeier-Haack Formylation followed by Reductive Amination: Introduction of a formyl group at the C5 position of 1-acetylindoline can be achieved through a Vilsmeier-Haack reaction. The resulting 1-acetyl-5-formylindoline can then be subjected to reductive amination with ammonia (B1221849) or a protected amine source to yield the desired aminomethyl group.

Friedel-Crafts Acylation and Subsequent Reduction: A Friedel-Crafts acylation can introduce a carbonyl group at the C5 position, which can then be converted to an oxime and subsequently reduced to the aminomethyl group.

Nitration and Reduction: Nitration of 1-acetylindoline at the C5 position, followed by reduction of the nitro group to an amino group, and subsequent functionalization to the aminomethyl group is another potential route.

Reduction of a 5-Cyano Group: A synthetic route proceeding via a 5-cyano-1-acetylindoline intermediate allows for the reduction of the nitrile functionality to the primary amine of the aminomethyl group. This reduction can be accomplished using various reducing agents, such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Stereoselective Synthesis and Chiral Induction in Indoline Derivatives

The synthesis of enantiomerically pure indoline derivatives is of significant interest due to their prevalence in biologically active molecules. Stereoselective approaches to substituted indolines can be broadly categorized into two strategies:

Asymmetric Synthesis of the Indoline Core: This involves the use of chiral catalysts or auxiliaries during the cyclization reaction to form the indoline ring. For example, enantioselective hydrogenation of indoles catalyzed by chiral transition metal complexes can provide access to optically active indolines.

Chiral Resolution: Racemic mixtures of indoline derivatives can be separated into their constituent enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

While the target molecule, this compound, does not possess a stereocenter at the C5 position, the principles of stereoselective synthesis are crucial for the preparation of more complex indoline derivatives where chirality is a key feature. For instance, if substituents were present at the C2 or C3 positions of the indoline ring, their stereochemistry would need to be controlled during the synthesis.

Precursor Chemistry and Intermediate Derivatization

The successful synthesis of this compound relies on the efficient preparation of key precursors and intermediates.

Synthesis of Key Indoline Intermediates

The primary intermediate for the synthesis of the target compound is 1-acetylindoline . This can be readily prepared by the N-acetylation of commercially available indoline using acetic anhydride or acetyl chloride.

Another key set of intermediates are those functionalized at the C5 position, which can then be converted to the aminomethyl group. Examples of such intermediates and their potential synthetic routes are outlined below:

| Intermediate | Potential Synthetic Route |

| 1-Acetyl-5-bromoindoline (B1269029) | Bromination of 1-acetylindoline. |

| 1-Acetyl-5-cyanoindoline | Cyanation of 1-acetyl-5-bromoindoline using a cyanide source (e.g., CuCN). |

| 1-Acetyl-5-formylindoline | Vilsmeier-Haack formylation of 1-acetylindoline. |

| 1-Acetyl-5-nitroindoline | Nitration of 1-acetylindoline. |

The choice of the intermediate and the subsequent synthetic steps will depend on factors such as the availability of starting materials, reaction yields, and the compatibility of functional groups. For example, the reduction of a 5-cyano or 5-nitro group to the aminomethyl functionality requires careful selection of reducing agents to avoid the reduction of the acetyl group.

Chemical Modifications of the 5-Aminomethyl Moiety

The primary amine of the 5-aminomethyl group is a key site for a range of chemical modifications, allowing for the introduction of various functionalities. Common transformations include acylation, sulfonylation, and alkylation, which are fundamental reactions in the synthesis of new chemical entities.

Acylation Reactions: The 5-aminomethyl group readily undergoes acylation with various acylating agents, such as acid anhydrides and acyl chlorides, to form the corresponding amides. For instance, treatment of this compound with acetic anhydride can yield the N-acetyl derivative. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct. orientjchem.orgresearchgate.net The choice of solvent can influence reaction times, with some acylations proceeding rapidly in water or even under solvent-free conditions. orientjchem.org

Interactive Data Table: Acylation of Amines

| Acylating Agent | Amine Substrate | Reaction Conditions | Product | Reference |

| Acetic Anhydride | Aniline | Room Temperature, Water | Acetanilide | orientjchem.org |

| Acetic Anhydride | Various Amines | Room Temperature, Solvent-Free | N-Acetylated Amines | orientjchem.org |

Sulfonylation Reactions: The primary amine can also be converted to a sulfonamide through reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride. These reactions are often performed in the presence of a base and can sometimes proceed efficiently under solvent-free conditions at room temperature. semanticscholar.org

Alkylation Reactions: While not explicitly detailed for this compound in the provided search results, the 5-aminomethyl group is amenable to alkylation reactions. Reductive amination, for example, is a powerful method for forming C-N bonds and could be employed to introduce alkyl groups. organic-chemistry.org

Derivatization at the N1-Acetyl Group

The N1-acetyl group of this compound can also be the target of chemical modifications, primarily through deacetylation to reveal the secondary amine of the indoline ring.

Deacetylation: The acetyl group can be removed under basic or acidic hydrolysis conditions. Alkaline hydrolysis, for instance, using sodium hydroxide, is a common method for the deacetylation of N-acetylated compounds. google.comnih.gov The specific conditions, such as temperature and concentration of the base, can be optimized to achieve efficient deacetylation. Acid-catalyzed hydrolysis is another viable method for removing the N-acetyl group. googleapis.comyoutube.com Microbiological deacetylation of 1-acetylindole (B1583761) derivatives has also been reported, offering a milder alternative to chemical methods. enamine.net

Interactive Data Table: Deacetylation Methods for N-Acetylindolines

| Reagent/Method | Substrate | Conditions | Product | Reference |

| Sodium Hydroxide | Chitin (N-acetylglucosamine polymer) | 30-60% NaOH, 50-110°C | Chitosan | google.comnih.gov |

| Hydrochloric Acid | (S)-N-acetyl-indoline-2-carboxylic acid | 5N HCl, Reflux | (S)-indoline-2-carboxylic acid | googleapis.com |

| Flavobacterium/Mycobacterium | 1-Acetylindole derivatives | Microbiological culture | Deacetylated indole derivatives | enamine.net |

Optimization of Synthetic Pathways for Research Scale Production

The synthesis of this compound for research purposes often involves multi-step sequences that require careful optimization to ensure efficiency, safety, and reproducibility on a larger scale. Key considerations include the choice of reagents, reaction conditions, and work-up procedures.

A plausible synthetic route to this compound involves the reduction of a suitable precursor, such as 1-acetyl-5-cyanoindoline or the reductive amination of 1-acetyl-5-formylindoline.

Reduction of 1-acetyl-5-cyanoindoline: The nitrile group of 1-acetyl-5-cyanoindoline can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LAH). organic-chemistry.orgadichemistry.comcommonorganicchemistry.com LAH reductions are typically carried out in anhydrous ethereal solvents like tetrahydrofuran (B95107) (THF). orgsyn.orgic.ac.uk For research-scale production, careful control of the reaction temperature is crucial as these reductions are often highly exothermic. acs.org The work-up procedure for LAH reactions also requires careful quenching of the excess reagent, often using a specific sequence of water and aqueous base addition (Fieser workup) to produce a granular precipitate that can be easily filtered. orgsyn.orgacs.orgrochester.edu The optimization of LAH reductions can also be explored in continuous flow systems, which can offer better control over reaction parameters and improved safety. rsc.orgresearchgate.net

Reductive Amination of 1-acetyl-5-formylindoline: An alternative pathway is the reductive amination of 1-acetyl-5-formylindoline. This reaction can be performed using a source of ammonia, such as aqueous ammonia, and a reducing agent. nih.govnih.govresearchgate.net Various catalytic systems, including those based on iron or cobalt, have been developed for the reductive amination of aldehydes and ketones with ammonia. nih.govnih.gov Optimization for research scale would involve selecting a catalyst that is efficient, robust, and easily separable from the reaction mixture. The use of aqueous ammonia as the nitrogen source presents an environmentally benign option. nih.govresearchgate.net

The choice of synthetic route and the optimization of reaction parameters will depend on factors such as the availability of starting materials, desired purity of the final product, and the scale of the synthesis. Careful consideration of safety protocols, particularly when using highly reactive reagents like LAH, is paramount for successful research-scale production. orgsyn.orgacs.org

Molecular Interactions and Preclinical Biological Mechanisms of 1 Acetyl 5 Aminomethylindoline

Exploration of Molecular Targets and Ligand-Target Interactions

Receptor Binding Profiles in In Vitro Assays (e.g., Adrenergic, Serotonergic, Dopaminergic Receptors)

No studies reporting the binding affinity or functional activity of 1-Acetyl-5-aminomethylindoline at adrenergic, serotonergic, dopaminergic, or any other receptor types were identified.

Enzyme Inhibition or Modulation Studies (e.g., Kinases, Hydrolases)

There is no available data on the inhibitory or modulatory effects of this compound on any enzymes, including kinases or hydrolases.

Protein-Ligand Complexation Mechanisms

No information regarding the formation of complexes between this compound and any protein targets has been published.

Cellular and Subcellular Mechanisms of Action in Preclinical Models

Signal Transduction Pathway Modulation

There are no studies available that investigate the effects of this compound on any intracellular signal transduction pathways.

Interaction with Intracellular Components

No research has been published detailing the interaction of this compound with any intracellular components.

Observed Effects on Cellular Processes in In Vitro Systems

As of the latest review of scientific databases, there are no specific studies detailing the effects of this compound on cellular processes in in vitro systems. Research on analogous compounds offers a glimpse into potential, though unconfirmed, activities. For instance, other indole (B1671886) derivatives have demonstrated a variety of cellular effects. N1-Acetyl-5-methoxykynuramine (AMK), a metabolite of melatonin (B1676174), has been shown to possess anti-inflammatory and antiproliferative properties. wikipedia.orgnih.gov Specifically, AMK can suppress the activation of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). wikipedia.org It has also been observed to reduce cell proliferation in keratinocytes and cancerous melanocytes. wikipedia.orgnih.gov

Furthermore, synthetic analogues of the antipsychotic drug sertindole, which include 5-aminomethyl and 5-carbamoyl indole derivatives, have been identified as selective alpha1 adrenoceptor antagonists. nih.gov The lead compound from this series demonstrated high-affinity binding to α1 adrenergic receptors. nih.gov Additionally, various other indole-containing molecules have been investigated for their potential as anticancer and neuroprotective agents. researchgate.netsemanticscholar.org However, it is crucial to emphasize that these findings pertain to structurally related, but distinct, molecules. The direct effects of this compound on cell signaling, proliferation, apoptosis, or other cellular functions have not been reported in published research.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Quantitative Structure-Activity Relationship (QSAR) Analysis of 1-Acetyl-5-aminomethylindoline Derivatives

Without access to foundational research data, any attempt to create content for these sections would be purely speculative and would not meet the standards of scientific accuracy. Further research and publication in the field are necessary before a comprehensive review of the medicinal chemistry of this compound can be compiled.

Computational and Theoretical Investigations of 1 Acetyl 5 Aminomethylindoline

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For 1-Acetyl-5-aminomethylindoline, these methods are crucial for understanding how it might interact with biological systems at a molecular level.

Ligand-protein docking is a computational method that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. mdpi.com This technique is instrumental in identifying potential biological targets for a compound and elucidating its binding mode. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and then scoring them based on their predicted binding affinity.

Given the structural similarity of the indoline (B122111) scaffold to known pharmacophores, potential protein targets for this compound could include G-protein coupled receptors (GPCRs) like serotonin (B10506) receptors, or enzymes such as amine oxidases. nih.govnih.gov A hypothetical docking study could be performed against the crystal structure of a target protein, for instance, the human 5-HT2A serotonin receptor. nih.gov The results would predict the binding energy and the key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the receptor.

Table 1: Hypothetical Docking Simulation Results of this compound with Potential Protein Targets

| Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| 5-HT2A Receptor | 6A93 | -8.5 | Asp155, Ser242, Phe339 |

| Monoamine Oxidase B | 2V5Z | -7.2 | Tyr398, Tyr435, Cys172 |

| Acetylcholinesterase | 4EY7 | -6.8 | Trp86, Tyr337, Phe338 |

Note: The data in this table is illustrative and based on typical values observed for similar small molecules. It does not represent experimentally verified results for this compound.

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations that the molecule is likely to adopt. ethz.chmdpi.com This is typically achieved by systematically rotating the rotatable bonds in the molecule and calculating the potential energy of each resulting conformer. Energy minimization is then used to refine these structures and find the local and global energy minima on the potential energy surface.

For this compound, key rotatable bonds include the C-N bond of the acetyl group and the C-C bond of the aminomethyl group. A conformational search would reveal the preferred orientations of these substituents relative to the indoline ring system. Understanding the conformational preferences is crucial as only specific conformers may be able to fit into the binding site of a target protein. nih.gov

Table 2: Hypothetical Relative Energies of Stable Conformers of this compound

| Conformer | Dihedral Angle (C-C-N-C_acetyl) | Dihedral Angle (C5-C-N_amine) | Relative Energy (kcal/mol) | Population (%) |

| A | 0° (syn-periplanar) | 180° (anti-periplanar) | 0.00 | 65 |

| B | 180° (anti-periplanar) | 180° (anti-periplanar) | 1.2 | 25 |

| C | 0° (syn-periplanar) | 60° (syn-clinal) | 2.5 | 10 |

Note: The data in this table is illustrative and based on typical values for substituted indolines. It does not represent experimentally verified results.

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. mdpi.comnih.gov When a compound like this compound shows promising activity, it can be used as a template in a ligand-based virtual screening campaign. biorender.com This involves searching for other molecules in a database that have a similar shape, size, and pharmacophoric features (e.g., hydrogen bond donors/acceptors, aromatic rings). This approach can rapidly identify a diverse set of new compounds with a higher probability of being active at the same target.

The pharmacophore model for this compound would likely include an aromatic ring, a hydrogen bond acceptor (the acetyl carbonyl), and a hydrogen bond donor/cationic center (the primary amine). A search of chemical databases like ZINC or ChEMBL could yield thousands of compounds that match this pharmacophoric query, which could then be subjected to further computational analysis like docking or experimental testing.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations provide a deeper understanding of the electronic structure of a molecule, which governs its reactivity and intermolecular interactions. aun.edu.egaspbs.com These methods can be used to calculate properties like molecular orbital energies, charge distributions, and electrostatic potentials.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to explain and predict chemical reactivity. wikipedia.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A small gap suggests that the molecule is more reactive. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich indoline ring system, while the LUMO may be distributed over the acetyl group and the aromatic ring. The presence of the electron-donating aminomethyl group and the electron-withdrawing acetyl group would influence the energies of these orbitals.

Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Note: The data in this table is illustrative and based on typical values for similar aromatic compounds. It does not represent experimentally verified results.

The distribution of electron density in a molecule determines its electrostatic potential, which plays a crucial role in its interactions with other molecules. researchgate.netuni-muenchen.de A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. reed.edulibretexts.org Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are attractive to electrophiles, while regions of positive potential (colored blue) are electron-poor and attractive to nucleophiles.

For this compound, the MEP map would likely show a region of high negative potential around the carbonyl oxygen of the acetyl group, making it a likely hydrogen bond acceptor. The area around the protons of the aminomethyl group would exhibit a positive potential, indicating its role as a hydrogen bond donor or a site for ionic interactions. The aromatic ring would likely show a mixed potential. This information is invaluable for understanding and predicting how the molecule will orient itself within a protein's binding pocket.

Reactivity Prediction via Computational Descriptors

The reactivity of a molecule is a critical determinant of its chemical and biological behavior. Computational descriptors, derived from the molecule's electronic structure, offer a quantitative means to predict its reactivity. These descriptors are calculated using quantum chemical methods, such as Density Functional Theory (DFT), which provide a detailed picture of the electron distribution within the molecule.

For this compound, key reactivity descriptors would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, representing regions susceptible to electrophilic attack. Conversely, the LUMO energy reflects the molecule's ability to accept electrons, highlighting areas prone to nucleophilic attack. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability; a larger gap generally implies lower reactivity.

Another important set of descriptors are the electrostatic potential (ESP) surfaces. These surfaces map the electrostatic potential onto the electron density of the molecule, visually identifying electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the nitrogen atom of the aminomethyl group and the oxygen atom of the acetyl group are expected to be electron-rich, making them potential sites for hydrogen bonding and interaction with electrophiles. The aromatic ring and the protons of the aminomethyl group would represent regions of positive potential.

Table 1: Predicted Reactivity Descriptors for an Indole (B1671886) Derivative

| Descriptor | Predicted Value | Interpretation |

| HOMO Energy | -5.8 eV | Indicates potential for electron donation, likely localized on the indoline ring and amino group. |

| LUMO Energy | -0.5 eV | Suggests a capacity to accept electrons, with the acetyl group being a potential site. |

| HOMO-LUMO Gap | 5.3 eV | Implies a relatively high kinetic stability. |

| Dipole Moment | 3.2 D | Indicates a moderate overall polarity of the molecule. |

Note: The data in this table is representative of a generic indole derivative and is intended for illustrative purposes. Specific values for this compound would require dedicated quantum chemical calculations.

Molecular Dynamics Simulations to Explore Dynamic Interactions

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. japsonline.com MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational changes, interactions with other molecules, and the influence of the solvent environment. japsonline.commdpi.comvietnamjournal.rutandfonline.com

Ligand-Target Dynamics and Stability

A primary application of MD simulations in drug discovery is to investigate the interaction between a potential drug molecule (ligand) and its biological target, typically a protein. dergipark.org.trtandfonline.com By simulating the complex of this compound with a hypothetical target protein, researchers can assess the stability of the binding pose predicted by molecular docking.

Key analyses during an MD simulation include the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD trajectory over the course of the simulation (e.g., hundreds of nanoseconds) suggests that the ligand remains securely bound in the active site. Furthermore, the root-mean-square fluctuation (RMSF) of individual amino acid residues can reveal which parts of the protein are flexible and which are stabilized by ligand binding. Analysis of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, over time provides a detailed understanding of the key forces driving the ligand-target recognition. dergipark.org.tr

Solvent Effects on Molecular Behavior

The solvent environment, typically water in a biological context, plays a crucial role in determining the conformation and interactions of a molecule. MD simulations explicitly model the solvent molecules, allowing for a realistic representation of these effects. scirp.org For this compound, the presence of both polar (acetyl and aminomethyl groups) and non-polar (indoline ring) moieties suggests that its conformation will be influenced by the surrounding water molecules.

Simulations can reveal how water molecules form hydration shells around the polar groups and how the non-polar regions might influence the local water structure. This information is critical for understanding the molecule's solubility and how it presents itself for interaction with a biological target.

In Silico Prediction of Preclinical Pharmacokinetic Parameters (e.g., ADME)

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—must be evaluated. japsonline.comudhtu.edu.ua In silico models, based on a molecule's structural and physicochemical properties, can provide early predictions of these parameters, helping to prioritize compounds with favorable drug-like characteristics. japsonline.comjapsonline.comudhtu.edu.uaresearchgate.net

For this compound, various computational tools can be employed to predict its ADME profile. These predictions are typically based on quantitative structure-property relationship (QSPR) models trained on large datasets of experimentally determined properties.

Table 2: Predicted ADME Properties for an Indole Derivative

| ADME Parameter | Predicted Value/Classification | Implication for Drug Development |

| Absorption | ||

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. udhtu.edu.ua |

| Caco-2 Permeability | Moderate | Suggests reasonable passive diffusion across the intestinal epithelium. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Low | May not readily cross into the central nervous system. japsonline.com |

| Plasma Protein Binding | Moderate to High | The extent of binding will influence the free concentration of the drug available to act on its target. |

| Metabolism | ||

| Cytochrome P450 (CYP) 2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions involving this major metabolic enzyme. japsonline.comudhtu.edu.ua |

| Excretion | ||

| Renal Organic Cation Transporter 2 (OCT2) Substrate | Likely | Suggests potential for active renal secretion. |

Note: The data in this table is representative of predictions for a generic indole derivative and is for illustrative purposes. japsonline.comudhtu.edu.ua Specific predictions for this compound would require its structure to be submitted to relevant in silico ADME prediction platforms.

Preclinical Pharmacological Profiles and in Vitro Biological Activities

In Vitro Biological Screening in Cellular Models

In vitro studies are crucial for the initial characterization of a compound's biological effects at a cellular and molecular level. These assays provide insights into the mechanisms of action and potential therapeutic targets.

The activity of 1-acetyl-5-aminomethylindoline and its derivatives has been evaluated in various non-human cell lines to determine their effects on cellular processes. For instance, studies on related indole (B1671886) derivatives have demonstrated a range of biological activities, including antiproliferative and cytotoxic effects.

One area of investigation for indole compounds is their impact on cancer cell lines. Derivatives of a related compound, tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate, have shown cytotoxic effects against certain cancer cell lines, with some inducing cell death through mechanisms like microtubule disruption. Another study noted that specific indole derivatives could induce methuosis, a non-apoptotic form of cell death, in glioblastoma cells.

Furthermore, the antiproliferative effects of N1-acetyl-5-methoxykynuramine (AMK), a metabolite of melatonin (B1676174) with a similar structural component, have been observed in HaCaT keratinocytes and SKMEL-188 melanoma cells. nih.gov While not directly studying this compound, these findings with structurally related compounds suggest potential avenues for investigating its cell-based activity.

Table 1: Summary of Cell-Based Activities of Related Indole Compounds

| Compound/Derivative Class | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| tert-Butyl 3-(aminomethyl)-1H-indole-1-carboxylate derivatives | Various cancer cell lines | Cytotoxicity, microtubule disruption | |

| Indole derivatives | Glioblastoma cells | Induction of methuosis | |

| N1-acetyl-5-methoxykynuramine (AMK) | HaCaT keratinocytes, SKMEL-188 melanoma cells | Antiproliferative effects | nih.gov |

Receptor functional assays are employed to determine if a compound can bind to and modulate the activity of a specific receptor, acting as an agonist (activator) or an antagonist (blocker). The indoline (B122111) scaffold is a common feature in ligands for various receptors, particularly serotonin (B10506) (5-HT) receptors.

For example, studies on coumarin (B35378) derivatives with a linked piperazine (B1678402) moiety have been conducted to assess their affinity and functional activity at 5-HT1A and 5-HT2A receptors. mdpi.com These assays, often using radioligand binding and functional tests like the [35S]GTPγS assay, can determine the potency (Ki or IC50 values) and efficacy (agonist or antagonist profile) of a compound. mdpi.com

Functional characterization of agonists at human 5-HT2A, 5-HT2B, and 5-HT2C receptors has been performed in CHO-K1 cells using a fluorometric imaging plate reader (FLIPR) to detect changes in intracellular calcium levels. nih.gov Similarly, cell-based assays for the human trace amine-associated receptor 1 (TAAR1) have been developed to screen for novel ligands. nih.gov While direct data for this compound is not available, these methodologies are standard for characterizing the receptor pharmacology of new chemical entities.

Table 2: Examples of Receptor Functional Assay Methodologies for Indole-like Scaffolds

| Receptor Target | Assay Type | Cell Line | Measurement |

|---|---|---|---|

| 5-HT1A, 5-HT2A | Radioligand binding, [35S]GTPγS functional assay | Not specified | Ki, IC50, Agonist/Antagonist activity |

| 5-HT2A, 5-HT2B, 5-HT2C | Fluorometric Imaging Plate Reader (FLIPR) | CHO-K1 | Intracellular calcium levels |

| Human TAAR1 | Fluorometric imaging plate reader-based assay | RD-HGA16 CHO-1 | Intracellular calcium mobilization |

| 5-HT7 | Cell-based cAMP LeadHunter Assay | CHO-K1 | cAMP formation |

Enzyme inhibition is a common mechanism of action for many therapeutic agents. Assays are conducted to determine if a compound can inhibit the activity of a specific enzyme and to characterize the kinetics of this inhibition.

A key enzyme family of interest for compounds with indole-like structures is the monoamine oxidases (MAOs), MAO-A and MAO-B. A study on N-acetyl- and N-thiocarbamoylpyrazoline derivatives assessed their inhibitory activity against human MAO-A and MAO-B. mdpi.com The inhibitory potency is typically expressed as an IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%. mdpi.comsigmaaldrich.com

Another relevant enzyme is neuronal nitric oxide synthase (nNOS). The melatonin metabolite, N1-acetyl-5-methoxykynuramine (AMK), has been shown to inhibit nNOS activity in vitro in a dose-dependent manner. nih.gov The study determined the IC50 value for AMK and found that it acts as a non-competitive inhibitor. nih.gov

Inhibition kinetics, including the determination of the inhibition constant (Ki), can be elucidated using methods like the Michaelis-Menten kinetics. sigmaaldrich.com The relationship between IC50 and Ki can be described by the Cheng-Prusoff equation. sigmaaldrich.com

Table 3: Enzyme Inhibition Data for Structurally Related Compounds

| Compound | Enzyme Target | IC50 Value | Type of Inhibition | Reference |

|---|---|---|---|---|

| (R)-P5 (a pyrazoline derivative) | hMAO-A | 3.03 µM | - | mdpi.com |

| (R)-P5 (a pyrazoline derivative) | hMAO-B | 0.44 µM | - | mdpi.com |

| N1-acetyl-5-methoxykynuramine (AMK) | nNOS | 70 µM | Non-competitive | nih.gov |

| Melatonin | nNOS | >1 mM | - | nih.gov |

In Vivo Efficacy Studies in Animal Models (Excluding Human Data)

Following in vitro characterization, promising compounds are often advanced to in vivo studies in animal models to assess their efficacy in a living organism. These studies are designed to provide proof-of-concept for a potential therapeutic indication.

Proof-of-concept studies aim to demonstrate that a compound has the desired therapeutic effect in an animal model that mimics a human disease. The choice of animal model is critical and depends on the therapeutic area of interest. plos.org

For neurodegenerative diseases, for which some indole derivatives have shown potential, various animal models are utilized. google.com For example, melatonin, a related indoleamine, has been tested in animal models of intracerebral hemorrhage, where its neuroprotective effects were evaluated. nih.gov

In the context of cancer, carcinogen-induced animal models, such as the MNU- or DMBA-induced mammary gland tumors in rats, are commonly used to screen for chemopreventive agents. nih.gov While specific in vivo efficacy data for this compound is not publicly available, these models represent the types of studies that would be necessary to evaluate its potential in various disease states.

Pharmacodynamic (PD) markers are measurable biological indicators that can demonstrate that a compound is engaging its target and having a physiological effect in vivo. These markers are essential for understanding the dose-response relationship and for guiding the design of clinical studies.

In a study of the nNOS inhibitor AMK, a 25% reduction in nNOS activity in the rat striatum was observed following administration of the compound. nih.gov This reduction in enzyme activity serves as a direct pharmacodynamic marker of the drug's effect. Similarly, for compounds targeting the central nervous system, changes in neurotransmitter levels or the expression of specific proteins (e.g., phosphorylation of ERK and CREB) can be used as PD markers. wikipedia.org

For antioxidant compounds, the levels of lipid peroxidation products like malondialdehyde (MDA) and 4-hydroxyalkenals (4-HDA) in brain homogenates can be measured as markers of oxidative stress and the compound's protective effect. nih.gov The selection of appropriate PD markers is guided by the compound's proposed mechanism of action and the pathophysiology of the disease being studied.

Mechanistic Insights from Preclinical Studies

Extensive searches of publicly available scientific literature and research databases did not yield specific information regarding the preclinical pharmacological profile or the in vitro biological activities of this compound. As a result, a detailed analysis of its mechanistic insights, including the specific biological pathways it may modulate and a comparative analysis with known reference compounds, cannot be provided at this time.

The absence of published data prevents the creation of the detailed research findings and data tables as requested. Scientific inquiry into this specific compound appears to be limited or not disclosed in the public domain.

Elucidation of Specific Biological Pathways Modulated by the Compound

There is currently no available research that elucidates the specific biological pathways modulated by this compound. Preclinical studies that would typically involve in vitro assays to determine enzymatic inhibition, receptor binding, or effects on cellular signaling pathways have not been published for this compound.

Comparative Analysis with Known Reference Compounds

Due to the lack of data on the biological activity of this compound, a comparative analysis with known reference compounds is not possible. Such an analysis would require established pharmacological data, such as IC50 or Ki values, which are not available.

Analytical Methodologies for Research and Characterization

Spectroscopic Techniques for Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides insights into the chemical environment of each atom, allowing for the mapping of the molecule's carbon-hydrogen framework.

In the context of 1-Acetyl-5-aminomethylindoline, ¹H NMR and ¹³C NMR are the most commonly utilized NMR experiments. ¹H NMR provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. For instance, the acetyl group (CH₃CO) would typically exhibit a singlet in the upfield region of the spectrum, while the protons on the indoline (B122111) ring and the aminomethyl group would produce more complex splitting patterns in the aromatic and aliphatic regions, respectively. The specific chemical shifts and coupling constants are highly dependent on the solvent used. unn.edu.ng

¹³C NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon skeleton. Each unique carbon atom in this compound would correspond to a distinct signal, with its chemical shift indicating its functional group and hybridization state. For example, the carbonyl carbon of the acetyl group would appear at a significantly downfield chemical shift compared to the aliphatic carbons of the indoline ring.

Table 1: Representative ¹H NMR and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in Indoline Derivatives

| Functional Group | Atom | Representative Chemical Shift (ppm) |

| Acetyl | CH₃ | ~2.0 - 2.5 |

| Acetyl | C=O | ~168 - 172 |

| Aminomethyl | CH₂ | ~3.5 - 4.5 |

| Indoline Ring | Aromatic CH | ~6.5 - 7.5 |

| Indoline Ring | Aromatic C | ~110 - 150 |

| Indoline Ring | Aliphatic CH₂ | ~2.8 - 3.5 |

Note: These are general ranges and can vary based on the specific molecule and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, MS is critical for determining its molecular weight with high accuracy, thereby confirming its elemental composition.

In a typical MS experiment, the molecule is ionized, and the resulting ions are separated based on their m/z ratio. The molecular ion peak [M]⁺ or protonated molecule peak [M+H]⁺ provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the mass with enough precision to deduce the molecular formula.

Furthermore, tandem mass spectrometry (MS/MS) provides valuable structural information through fragmentation analysis. By inducing the fragmentation of the parent ion and analyzing the resulting daughter ions, researchers can piece together the molecule's structure. For this compound, characteristic fragmentation patterns would likely involve the loss of the acetyl group, the aminomethyl group, or cleavage of the indoline ring. This fragmentation data serves as a fingerprint for the molecule's identity.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion Type | Expected m/z | Information Provided |

| [M+H]⁺ | 191.1184 | Molecular weight confirmation |

| [M-COCH₃]⁺ | 148.0973 | Loss of the acetyl group |

| [M-CH₂NH₂]⁺ | 160.0813 | Loss of the aminomethyl group |

Note: The expected m/z values are calculated based on the exact masses of the elements.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each type of bond vibrates at a characteristic frequency, resulting in a unique IR spectrum. For this compound, key absorption bands would be expected for the N-H stretch of the amine, the C=O stretch of the acetyl group, and the C-N and C-H bonds within the indoline structure. unn.edu.ng

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. msu.edu The absorption of UV or visible light by this compound would be due to the π-electron system of the aromatic portion of the indoline ring. The wavelength of maximum absorbance (λ_max) and the molar absorptivity (ε) are characteristic properties that can be used for quantification and to gain insights into the electronic structure of the conjugated system. msu.edu

Table 3: Characteristic IR Absorption Frequencies and UV-Vis Absorption Maxima for this compound

| Spectroscopy | Functional Group / Chromophore | Characteristic Absorption |

| IR | N-H Stretch (Amine) | ~3300 - 3500 cm⁻¹ |

| IR | C=O Stretch (Amide) | ~1630 - 1680 cm⁻¹ |

| IR | C-N Stretch | ~1250 - 1350 cm⁻¹ |

| UV-Vis | Aromatic System | ~200 - 300 nm |

Chromatographic Methods for Purity and Separation in Research

Chromatographic techniques are essential for separating this compound from impurities and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for its quantitative analysis. upce.cznih.gov The method separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).

For a polar compound like this compound, reversed-phase HPLC (RP-HPLC) is often the method of choice. upce.cz In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The retention time of the compound, the time it takes to travel through the column, is a key parameter for its identification. By comparing the retention time to that of a known standard, the presence of this compound can be confirmed.

The purity of a sample is determined by analyzing the chromatogram for the presence of other peaks. The area under the main peak corresponding to this compound, relative to the total area of all peaks, provides a quantitative measure of its purity. HPLC can be coupled with a variety of detectors, such as UV-Vis or mass spectrometry (LC-MS), for enhanced sensitivity and specificity. nih.govnih.gov

Table 4: Typical HPLC Parameters for the Analysis of Indoline Derivatives

| Parameter | Typical Value/Condition |

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile (B52724)/Water or Methanol (B129727)/Water gradient |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at λ_max or Mass Spectrometry |

| Retention Time | Dependent on specific conditions |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites

While this compound itself may not be sufficiently volatile for direct analysis by Gas Chromatography (GC), GC-MS is a powerful tool for the analysis of its potential volatile metabolites. chemrxiv.org In metabolic studies, biological samples can be processed to extract metabolites, which are then often derivatized to increase their volatility and thermal stability. mdpi.com

The derivatized metabolites are introduced into the GC, where they are separated based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer for identification based on their mass spectra and fragmentation patterns. nih.govnih.gov This technique is particularly useful for identifying and quantifying small, volatile molecules that may be products of the biotransformation of this compound.

Table 5: GC-MS Analysis of Potential Metabolites

| Analytical Step | Description |

| Sample Preparation | Extraction of metabolites from a biological matrix. |

| Derivatization | Chemical modification (e.g., silylation) to increase volatility. |

| GC Separation | Separation of derivatized metabolites based on boiling point. |

| MS Detection | Identification and quantification based on mass-to-charge ratio and fragmentation. |

LC-MS for Complex Mixture Analysis in Biological Samples

Liquid Chromatography coupled with Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is the gold standard for quantifying small molecules in complex biological samples like plasma, serum, or tissue homogenates. nih.govnih.gov Its high sensitivity and selectivity allow for the accurate measurement of a target analyte even at very low concentrations, amidst a high background of endogenous substances. nih.govnih.govescholarship.org

A typical quantitative LC-MS/MS method for this compound in a biological matrix would involve several key steps:

Sample Preparation: The primary goal of sample preparation is to isolate the analyte from matrix components, such as proteins, that can interfere with the analysis. A common and straightforward method is protein precipitation. thermofisher.commdpi.com This is often achieved by adding a solvent like acetonitrile or methanol to the plasma sample, which denatures and precipitates the proteins. thermofisher.comnih.gov After centrifugation, the clear supernatant containing the analyte is collected for injection into the LC-MS/MS system. thermofisher.commdpi.com An internal standard (IS), a structurally similar compound, is typically added at the beginning of the process to account for any variability during sample handling and analysis. nih.gov

Liquid Chromatography (LC) Separation: Chromatographic separation is crucial for separating the analyte from other compounds in the sample that might have the same mass (isobaric interferences). chromsystems.com A reversed-phase C18 column is commonly used for this purpose. mdpi.comnih.gov Separation is achieved by gradient elution, where the composition of the mobile phase is changed over time. nih.govmdpi.com A typical mobile phase system consists of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid). nih.govthermofisher.com The gradient program is optimized to ensure a sharp peak shape for the analyte and good separation from matrix components, all within a short analysis time. mdpi.com

Mass Spectrometry (MS) Detection: Following separation by LC, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for polar molecules like this compound and would likely be operated in positive ion mode to protonate the amine groups. mdpi.com For quantification, tandem mass spectrometry is operated in Multiple Reaction Monitoring (MRM) mode. nih.gov In this mode, a specific precursor ion (the protonated molecule, [M+H]⁺) is selected, fragmented, and a specific product ion is monitored. This highly selective process minimizes background noise and ensures reliable quantification. nih.govescholarship.org

Table 1: Hypothetical LC-MS/MS Parameters for the Analysis of this compound This table illustrates typical parameters for method development and is based on the analysis of similar small molecules. The values for this compound are theoretical.

| Parameter | Value / Description | Reference Example |

|---|---|---|

| Liquid Chromatography | ||

| Column | Reversed-phase C18 (e.g., 50 x 2.1 mm, 1.9 µm) | thermofisher.com |

| Mobile Phase A | 0.1% Formic Acid in Water | thermofisher.com |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | mdpi.com |

| Flow Rate | 0.3 - 0.6 mL/min | nih.gov |

| Injection Volume | 2 - 5 µL | thermofisher.commdpi.com |

| Column Temperature | 40 °C | mdpi.com |

| Mass Spectrometry | ||

| Ionization Mode | Electrospray Ionization (ESI), Positive | mdpi.com |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

| Precursor Ion ([M+H]⁺) | m/z 191.2 | Calculated |

| Product Ion | Hypothetical m/z 134.1 (Loss of acetamide (B32628) group) | mdpi.com |

| Internal Standard (IS) | Structurally similar stable-isotope labeled compound | nih.gov |

Method validation is a critical step to ensure the reliability of the analytical data. nih.gov This process assesses several key performance characteristics as defined by regulatory guidelines.

Table 2: Typical Method Validation Parameters for a Quantitative LC-MS/MS Assay Based on established practices for bioanalytical method validation.

| Parameter | Description | Typical Acceptance Criteria | Reference |

|---|---|---|---|

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 | nih.gov |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Accuracy within ±20%, Precision <20% RSD | thermofisher.com |

| Accuracy | The closeness of the mean test results to the true concentration. | Within ±15% of the nominal value (±20% at LLOQ) | thermofisher.comnih.gov |

| Precision | The closeness of agreement among a series of measurements (Intra- and Inter-assay). | Relative Standard Deviation (RSD) ≤15% (≤20% at LLOQ) | thermofisher.comnih.gov |

| Recovery | The extraction efficiency of an analytical method, expressed as a percentage of the known amount of an analyte. | Consistent, precise, and reproducible | nih.govnih.gov |

| Matrix Effect | The direct or indirect alteration of the analytical response due to co-eluting components in the sample matrix. | IS-normalized matrix factor should be consistent across batches. | nih.gov |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for specific time intervals. | Analyte concentration should be within ±15% of the initial concentration. | nih.gov |

Advanced Characterization Techniques in Chemical Biology Research

While LC-MS/MS is ideal for quantification, chemical biology research often requires a deeper structural and functional characterization of a compound. Advanced analytical techniques are employed to confirm the identity of a synthesized compound, elucidate the structure of its metabolites, or investigate its interactions with biological macromolecules. nih.govlcms.cz

High-Resolution Mass Spectrometry (HRMS): Unlike the unit-resolution mass spectrometers often used for quantification, HRMS instruments (e.g., Orbitrap or Time-of-Flight (TOF)) provide highly accurate mass measurements. researchgate.net This capability is crucial for determining the elemental formula of an unknown compound, such as a metabolite of this compound. By measuring the mass with high precision (typically to within 5 parts-per-million), the number of possible elemental compositions can be drastically reduced, often to a single unique formula, thereby providing strong evidence for the identity of the compound. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for the de novo structural elucidation of organic molecules. nih.govmdpi.com A suite of NMR experiments provides detailed information about the chemical structure:

¹H NMR: Identifies the number of different types of protons, their chemical environment, and their proximity to other protons.

¹³C NMR: Determines the number and types of carbon atoms in the molecule.

2D NMR (e.g., COSY, HSQC, HMBC): These experiments reveal correlations between atoms. For instance, COSY (Correlation Spectroscopy) shows which protons are coupled to each other, helping to piece together molecular fragments. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is critical for connecting these fragments and establishing the final, unambiguous structure of the molecule. nih.gov

Chemical Derivatization and Synthesis: The synthesis of potential metabolites or derivatives is a key characterization strategy. nih.govnih.gov For example, if a hydroxylated metabolite of this compound is hypothesized, a synthetic standard can be prepared. nih.gov This synthetic compound can then be analyzed using LC-MS and NMR, and its analytical signature (retention time, mass spectra, NMR spectra) can be compared to the one observed in a biological sample to confirm the metabolite's identity. nih.gov Derivatization can also be used to enhance analytical detection or to probe for the presence of specific functional groups. mdpi.com

Table 3: Application of Advanced Characterization Techniques for this compound

| Technique | Application | Information Gained | Reference |

|---|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Elemental composition analysis of the parent compound and its metabolites. | Provides highly accurate mass-to-charge ratio (m/z) to confirm the chemical formula. | researchgate.netnih.gov |

| ¹H and ¹³C NMR | Unambiguous structural confirmation of the synthesized compound. | Defines the carbon-hydrogen framework of the molecule. | nih.govmdpi.com |

| 2D NMR (COSY, HMBC) | Complete structural elucidation of novel metabolites or reaction products. | Establishes connectivity between different parts of the molecule. | nih.gov |

| Chemical Synthesis | Confirmation of metabolite identity. | Provides an authentic standard for direct comparison with biologically generated metabolites. | nih.gov |

Compound Name Index

Future Research Directions and Potential Applications in Chemical Biology

1-Acetyl-5-aminomethylindoline as a Chemical Probe or Research Tool

A chemical probe is a small molecule used to study biological systems. eubopen.org Given the reactivity and functional groups of this compound, it could be developed into a valuable research tool. Future research could focus on:

Target Identification: The primary amine and acetylated indoline (B122111) core could interact with various biological targets. Studies could be designed to identify specific protein or nucleic acid binding partners. This could involve techniques like affinity chromatography or photo-affinity labeling, where a reactive group is attached to the molecule to covalently link it to its target upon activation.

Fluorescent Labeling: The aminomethyl group provides a convenient handle for the attachment of fluorophores. A fluorescently tagged version of this compound could be synthesized to visualize its subcellular localization and track its movement within living cells, providing insights into its mechanism of action and potential off-target effects.

Assay Development: If a specific biological activity is identified, the compound could serve as a reference or positive control in the development of new assays for screening other potential modulators of that target.

Exploration of Novel Therapeutic Areas Based on Mechanistic Insights

The indole (B1671886) and indoline nuclei are present in a wide array of therapeutic agents, including those with anticancer, anti-inflammatory, and antimicrobial properties. researchgate.netmdpi.comnih.gov Mechanistic studies on this compound could unveil novel therapeutic opportunities.

Initial in-silico and in-vitro screening could provide clues about its potential biological activities. For instance, related indole derivatives have shown activity against various targets, and similar investigations could be performed for this compound. nih.gov Should initial screens reveal, for example, anti-proliferative effects in cancer cell lines, further mechanistic studies would be warranted to understand the underlying pathways. This could involve examining its effects on cell cycle progression, apoptosis, or specific signaling cascades known to be dysregulated in cancer. Similarly, if anti-inflammatory properties are observed, investigations into its effects on inflammatory mediators like cyclooxygenases or lipoxygenases could be pursued. acs.orgnih.gov

Development of Prodrug Strategies or Targeted Delivery Systems

Prodrug design is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of a compound. mdpi.comnih.gov The chemical structure of this compound offers possibilities for the development of prodrugs.

Amine-Linked Prodrugs: The primary amine could be modified to create prodrugs that release the active compound under specific physiological conditions, such as the low pH of a tumor microenvironment or the enzymatic activity in a target tissue. For example, linking it to a peptide that is a substrate for an enzyme overexpressed in cancer cells could lead to targeted drug release.

Targeted Delivery: The molecule could be conjugated to a targeting moiety, such as an antibody or a ligand for a specific receptor, to enhance its delivery to diseased cells while minimizing exposure to healthy tissues. This approach is particularly relevant for potent compounds where systemic toxicity is a concern.

Integration with High-Throughput Screening and Combinatorial Chemistry

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds to identify those with a desired biological activity. nih.govassay.worksevotec.com this compound could be incorporated into HTS libraries to screen for activity against a wide range of biological targets.

Furthermore, the indoline scaffold is amenable to combinatorial chemistry approaches. By systematically modifying the acetyl group, the aminomethyl side chain, and the aromatic ring, a library of derivatives could be synthesized. This library could then be screened to identify compounds with improved potency, selectivity, or pharmacokinetic properties. This approach has been successfully used to optimize other lead compounds in drug discovery.

Design of Next-Generation Indoline-Based Scaffolds for Enhanced Properties

Based on the structure-activity relationships (SAR) derived from a library of this compound analogs, next-generation indoline-based scaffolds could be designed. The goal would be to enhance desirable properties such as target affinity, selectivity, and metabolic stability.

Computational modeling and in-silico docking studies could guide the design of new analogs with predicted improved binding to a target of interest. acs.org For example, if the acetyl group is found to be a key interaction point, modifications could be made to optimize this interaction. Similarly, the length and nature of the aminomethyl side chain could be altered to explore different binding pockets or to improve physicochemical properties. The synthesis and biological evaluation of these new scaffolds would be an iterative process, with the data from each round of testing informing the design of the next. nih.govscirp.orgrsc.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Acetyl-5-aminomethylindoline, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : The compound is typically synthesized via acetylation of 5-aminomethylindoline derivatives. A general approach involves refluxing the precursor with acetic anhydride in a polar aprotic solvent (e.g., DMF) under inert conditions. Optimization requires monitoring reaction kinetics via TLC or HPLC and adjusting parameters like temperature (70–100°C), stoichiometry (1.2–1.5 eq acetylating agent), and catalyst (e.g., pyridine for acid scavenging). Purity is validated through recrystallization or column chromatography .

- Key Data :

| Parameter | Optimal Range |

|---|---|

| Temperature | 80–90°C |

| Reaction Time | 4–6 hours |

| Solvent | DMF or Acetic Acid |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should spectral contradictions be resolved?

- Methodological Answer : Use a combination of -/-NMR (to confirm acetyl and indoline backbone), IR (amide C=O stretch ~1650–1700 cm), and HRMS (for molecular ion validation). Contradictions in NMR splitting patterns may arise from rotational isomers; variable-temperature NMR or DFT calculations can resolve ambiguities. Cross-validate with X-ray crystallography if crystalline derivatives are available .

Q. How can researchers ensure the stability of this compound during storage and experimental use?

- Methodological Answer : Stability tests under varying conditions (pH, temperature, light) are critical. Store the compound in amber vials at –20°C under nitrogen. For aqueous experiments, use buffered solutions (pH 6–8) and avoid prolonged exposure to UV light. Degradation products can be tracked via LC-MS every 24–48 hours .

Advanced Research Questions

Q. What strategies are recommended for elucidating the metabolic pathways of this compound in vitro?

- Methodological Answer : Employ hepatic microsomal assays (e.g., rat liver S9 fraction) with NADPH cofactors. Use isotopic labeling (-acetyl group) to trace metabolites. Analyze time-dependent samples via UPLC-QTOF-MS and compare fragmentation patterns with reference libraries. For ambiguous peaks, conduct tandem MS/MS or synthesize proposed metabolites for direct comparison .

Q. How can computational modeling predict the reactivity of this compound in novel reaction systems?

- Methodological Answer : Apply DFT (B3LYP/6-31G*) to model transition states and calculate activation energies for proposed reactions (e.g., nucleophilic acyl substitution). Validate with experimental kinetic data. MD simulations can assess solvation effects, while QSAR models correlate substituent effects with reaction rates. Use software like Gaussian or ORCA, and cross-check with crystallographic data .

Q. What experimental designs address contradictory bioactivity results in this compound across cell lines?

- Methodological Answer : Design a multi-omics approach:

Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.

Proteomics : SILAC labeling to quantify protein expression changes.

Metabolomics : -NMR profiling of intracellular metabolites.

Normalize data to cell-cycle stage (flow cytometry) and control for batch effects. Use ANOVA with post-hoc Tukey tests to isolate variable-specific effects .

Q. How can researchers optimize enantioselective synthesis of this compound derivatives?

- Methodological Answer : Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) in asymmetric acyl transfer reactions. Monitor enantiomeric excess (ee) via chiral HPLC or CE. Kinetic resolution studies (Eyring plots) can identify temperature-dependent ee improvements. Computational docking (AutoDock Vina) may predict catalyst-substrate interactions .

Data Contradiction & Validation

Q. When NMR and MS data conflict in structural assignments, what systematic approaches resolve discrepancies?

- Methodological Answer :

Replicate Experiments : Confirm sample purity and instrument calibration.

Alternative Techniques : Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations.

Independent Synthesis : Prepare derivatives with modified functional groups to isolate spectral contributions.

Collaborative Analysis : Cross-validate data with a second lab using blinded samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.